molecular formula C7H14N2 B13810490 (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine

(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B13810490
M. Wt: 126.20 g/mol
InChI Key: LVJFNUWSKALVNL-RNFRBKRXSA-N
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Description

(3R,5R)-1-Azabicyclo[3.2.1]octan-3-amine is a bicyclic amine with a rigid azabicyclo[3.2.1]octane scaffold. This compound has garnered significant attention as a core structure for developing nicotinic acetylcholine receptor (nAChR) agonists, particularly targeting the α7 subtype, which is implicated in cognitive disorders such as schizophrenia and Alzheimer’s disease . Its stereochemistry (3R,5R configuration) is critical for receptor binding and functional activity, as demonstrated in assays comparing it to analogs like PNU-282987 . Preclinical studies highlight its stability in liver microsomes and excellent central nervous system (CNS) penetration, making it a promising candidate for oral administration .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C7H14N2/c8-7-3-6-1-2-9(4-6)5-7/h6-7H,1-5,8H2/t6-,7-/m1/s1

InChI Key

LVJFNUWSKALVNL-RNFRBKRXSA-N

Isomeric SMILES

C1CN2C[C@H]1C[C@H](C2)N

Canonical SMILES

C1CN2CC1CC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound. This method often involves the use of chiral catalysts and specific reaction conditions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to specific proteins and enzymes, altering their activity and downstream signaling events .

Comparison with Similar Compounds

PHA-709829

  • Structure : N-[(3R,5R)-1-Aza-bicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide.
  • Activity :
    • α7 nAChR functional assay: EC₅₀ = 81 nM (similar to parent compound).
    • Binding affinity: Ki = 2.9–3.9 nM (comparable to (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine derivatives).
  • Pharmacokinetics : Comparable microsomal stability and CNS penetration to earlier analogs like PHA-543613, but discontinued due to cardiovascular toxicity .

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (43a)

  • Structure : Benzyl substitution at the 8-position instead of the 1-position.

Stereoisomers and Enantiomers

CP-96,345 and CP-96,344

  • Structures : (2S,3S)- and (2R,3R)-enantiomers of 1-azabicyclo[2.2.2]octane derivatives.
  • Activity :
    • CP-96,345 is a potent neurokinin 1 (NK1) receptor antagonist, while CP-96,344 (inactive enantiomer) lacks efficacy.
    • Demonstrates the impact of stereochemistry on receptor specificity: the 3.2.1 scaffold in this compound favors α7 nAChR over NK1 .

(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

  • Structure : Methyl substitution at the 8-position with (1R,5S) stereochemistry.
  • Activity : Reduced α7 nAChR affinity compared to the unsubstituted (3R,5R) parent compound, emphasizing the importance of nitrogen positioning .

Compounds with Varied Bicyclic Scaffolds

Aceclidine

  • Structure : (3R)-1-Azabicyclo[2.2.2]octan-3-yl acetate.
  • Activity : Muscarinic acetylcholine receptor (mAChR) agonist used in glaucoma treatment.
  • Key Difference : The smaller [2.2.2] bicyclic system shifts receptor selectivity from α7 nAChR to mAChR .

(5R,6R)-6-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane

  • Structure : Thiadiazole substituent at the 6-position.
  • Therapeutic Divergence : Highlights how peripheral substituents redirect activity from CNS targets to pain pathways.

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